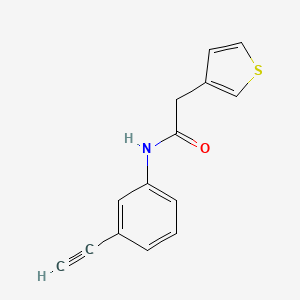
1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone, also known as EPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPI is a unique compound that has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. This compound has been shown to enhance the activity of GABA receptors and inhibit the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and analgesic effects, as well as neuroprotective effects against ischemic injury. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone, including the development of novel this compound derivatives with improved pharmacological properties, the investigation of the molecular mechanisms underlying its neuroprotective effects, and the exploration of its potential as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is warranted to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone can be synthesized using different methods, including the condensation of 2-ethylpiperidine with imidazole-1-carboxaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of 2-ethylpiperidine with 2-bromo-1-(imidazol-1-yl)ethanone in the presence of potassium carbonate. These methods have been optimized to produce high yields of this compound with excellent purity.
Applications De Recherche Scientifique
1-(2-Ethylpiperidin-1-yl)-2-imidazol-1-ylethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. In medicinal chemistry, this compound has been shown to exhibit anticonvulsant, anxiolytic, and analgesic effects. In neuroscience, this compound has been investigated for its neuroprotective effects against ischemic injury and its potential as a treatment for Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of novel polymers with unique properties.
Propriétés
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-imidazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-11-5-3-4-7-15(11)12(16)9-14-8-6-13-10-14/h6,8,10-11H,2-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHWJGUSGSCJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)

![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)





![(4-methoxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7508094.png)





